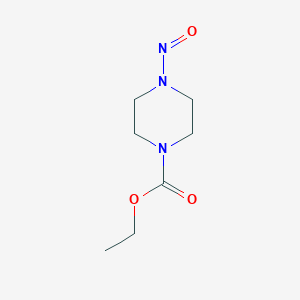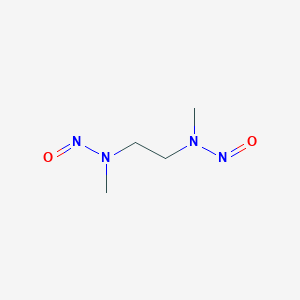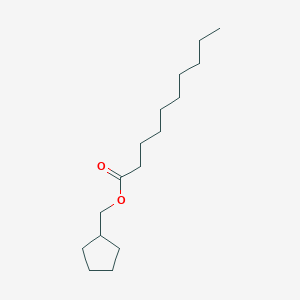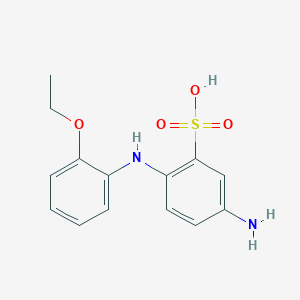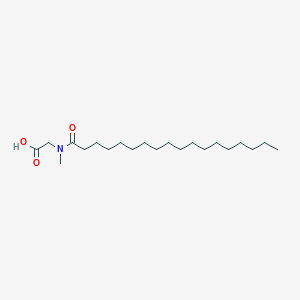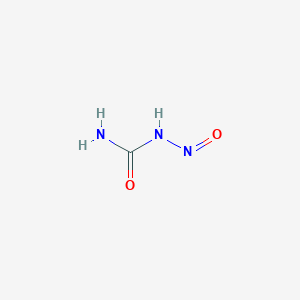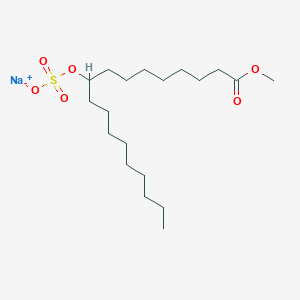![molecular formula C7H9NO B086918 7-Oxabicyclo[4.1.0]heptane-3-carbonitrile CAS No. 141-40-2](/img/structure/B86918.png)
7-Oxabicyclo[4.1.0]heptane-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Oxabicyclo[4.1.0]heptane-3-carbonitrile is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 3-cyanomethyl-7-oxabicyclo[4.1.0]heptane and has a molecular formula of C7H9NO.1.0]heptane-3-carbonitrile.
Aplicaciones Científicas De Investigación
7-Oxabicyclo[4.1.0]heptane-3-carbonitrile has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications is in the field of organic synthesis, where this compound is used as a building block for the synthesis of various other organic compounds. Additionally, this compound has also been studied for its potential applications in the field of medicinal chemistry, where it has shown promising results as an antitumor agent.
Mecanismo De Acción
The mechanism of action of 7-Oxabicyclo[4.1.0]heptane-3-carbonitrile is not fully understood. However, studies have suggested that this compound may exert its antitumor effects by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 7-Oxabicyclo[4.1.0]heptane-3-carbonitrile has various biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and colon cancer cells. Additionally, this compound has also been shown to exhibit antibacterial and antifungal properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 7-Oxabicyclo[4.1.0]heptane-3-carbonitrile in lab experiments is its ease of synthesis. Additionally, this compound is relatively stable and can be stored for extended periods without significant degradation. However, one of the main limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of 7-Oxabicyclo[4.1.0]heptane-3-carbonitrile. One potential direction is the further exploration of its potential applications in the field of medicinal chemistry, particularly as an antitumor agent. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential for use in other fields of scientific research. Finally, the synthesis of new derivatives of this compound may lead to the discovery of new and more potent compounds with a wide range of potential applications.
Métodos De Síntesis
The synthesis of 7-Oxabicyclo[4.1.0]heptane-3-carbonitrile can be achieved through various methods. One of the most common methods is the reaction of 2,3-epoxy-1-propanol with malononitrile in the presence of a base such as potassium carbonate. This reaction results in the formation of 7-Oxabicyclo[4.1.0]heptane-3-carbonitrile with a yield of around 60%.
Propiedades
Número CAS |
141-40-2 |
|---|---|
Nombre del producto |
7-Oxabicyclo[4.1.0]heptane-3-carbonitrile |
Fórmula molecular |
C7H9NO |
Peso molecular |
123.15 g/mol |
Nombre IUPAC |
7-oxabicyclo[4.1.0]heptane-3-carbonitrile |
InChI |
InChI=1S/C7H9NO/c8-4-5-1-2-6-7(3-5)9-6/h5-7H,1-3H2 |
Clave InChI |
MBOPNDFEIXMJOS-UHFFFAOYSA-N |
SMILES |
C1CC2C(O2)CC1C#N |
SMILES canónico |
C1CC2C(O2)CC1C#N |
Sinónimos |
7-Oxabicyclo[4.1.0]heptane-3-carbonitrile |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,4,8,10-Tetraoxaspiro[5.5]undecane](/img/structure/B86839.png)

